molecular formula C25H25NO2 B12452165 N-(9H-fluoren-2-yl)-3-(3-methylbutoxy)benzamide

N-(9H-fluoren-2-yl)-3-(3-methylbutoxy)benzamide

Cat. No.: B12452165
M. Wt: 371.5 g/mol
InChI Key: TUHYTPGATGOUSD-UHFFFAOYSA-N
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Description

N-(9H-fluoren-2-yl)-3-(3-methylbutoxy)benzamide is a complex organic compound that features a fluorenyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-yl)-3-(3-methylbutoxy)benzamide typically involves multiple steps, starting with the preparation of the fluorenyl and benzamide precursors. One common method involves the reaction of 9H-fluorene with appropriate reagents to introduce the fluorenyl group, followed by the attachment of the benzamide moiety through amide bond formation. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium hydroxide (KOH) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-yl)-3-(3-methylbutoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KOH in THF under ambient conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Various nucleophiles in the presence of catalysts or under basic conditions.

Major Products Formed

    Oxidation: Fluorenones.

    Reduction: Reduced fluorenyl derivatives.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-(9H-fluoren-2-yl)-3-(3-methylbutoxy)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including interactions with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-3-(3-methylbutoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl group can intercalate with DNA, while the benzamide moiety can form hydrogen bonds with proteins, affecting their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    9H-fluoren-2-yl derivatives: Compounds with similar fluorenyl structures but different functional groups.

    Benzamide derivatives: Compounds with the benzamide moiety but different substituents on the aromatic ring.

Uniqueness

N-(9H-fluoren-2-yl)-3-(3-methylbutoxy)benzamide is unique due to the combination of the fluorenyl and benzamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds.

Properties

Molecular Formula

C25H25NO2

Molecular Weight

371.5 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)-3-(3-methylbutoxy)benzamide

InChI

InChI=1S/C25H25NO2/c1-17(2)12-13-28-22-8-5-7-19(16-22)25(27)26-21-10-11-24-20(15-21)14-18-6-3-4-9-23(18)24/h3-11,15-17H,12-14H2,1-2H3,(H,26,27)

InChI Key

TUHYTPGATGOUSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3

Origin of Product

United States

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